![molecular formula C44H52O8 B14300355 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] CAS No. 113267-33-7](/img/structure/B14300355.png)
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes a benzyl group, a phenylene group, and octyloxybenzoate moieties. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzyloxycarbonyl Intermediate: This step involves the reaction of benzyl alcohol with phosgene to form benzyloxycarbonyl chloride.
Coupling with 1,4-Phenylene Bis[4-(octyloxy)benzoate]: The benzyloxycarbonyl chloride is then reacted with 1,4-phenylene bis[4-(octyloxy)benzoate] in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] involves its interaction with specific molecular targets. The compound can interact with aromatic rings and ester groups in biological molecules, potentially affecting their function. The pathways involved may include:
Binding to Proteins: The compound can form non-covalent interactions with proteins, potentially altering their activity.
Interaction with Lipid Membranes: The octyloxy groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: can be compared with other similar compounds, such as:
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(hexyloxy)benzoate]: Similar structure but with hexyloxy groups instead of octyloxy groups.
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(decyloxy)benzoate]: Similar structure but with decyloxy groups instead of octyloxy groups.
The uniqueness of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]
Propiedades
Número CAS |
113267-33-7 |
|---|---|
Fórmula molecular |
C44H52O8 |
Peso molecular |
708.9 g/mol |
Nombre IUPAC |
benzyl 2,5-bis[(4-octoxybenzoyl)oxy]benzoate |
InChI |
InChI=1S/C44H52O8/c1-3-5-7-9-11-16-30-48-37-24-20-35(21-25-37)42(45)51-39-28-29-41(40(32-39)44(47)50-33-34-18-14-13-15-19-34)52-43(46)36-22-26-38(27-23-36)49-31-17-12-10-8-6-4-2/h13-15,18-29,32H,3-12,16-17,30-31,33H2,1-2H3 |
Clave InChI |
PCVAMGATFGPTMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
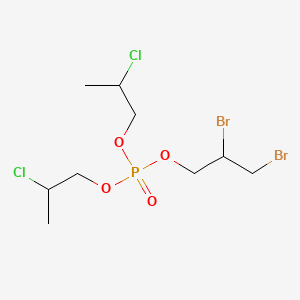
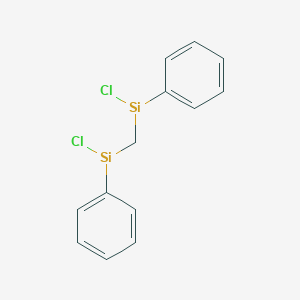
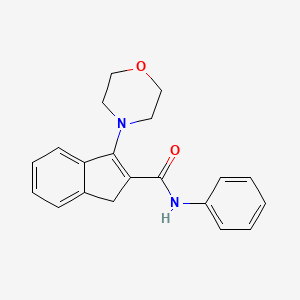
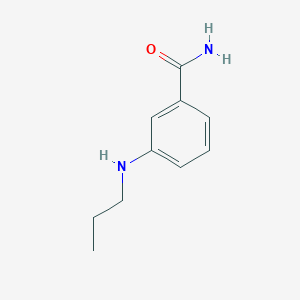
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
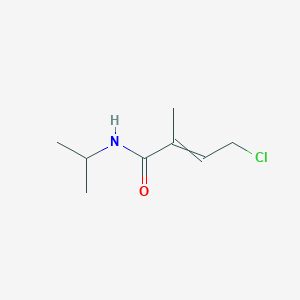
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)

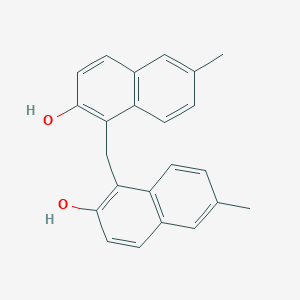
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
